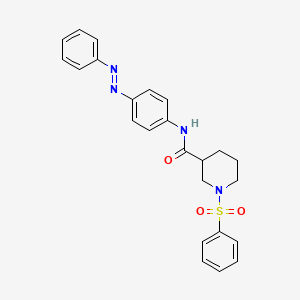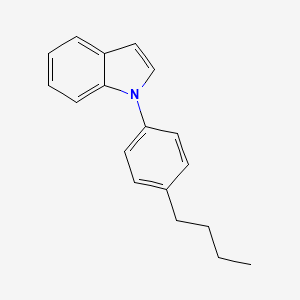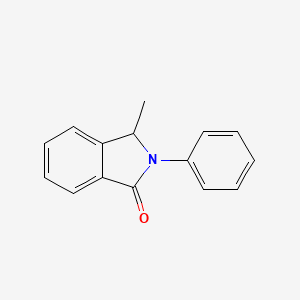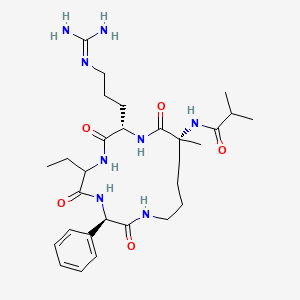![molecular formula C39H43FN2O11 B14125868 (2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)
(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers, hydroxyl groups, and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl and phenyl groups, and the attachment of the trihydroxyoxane and carboxylic acid moieties. Key reaction conditions include:
Formation of the Pyrrole Ring: This step typically involves the condensation of an amine with a diketone under acidic conditions.
Introduction of Aromatic Groups: The fluorophenyl and phenyl groups are introduced via Friedel-Crafts acylation reactions.
Attachment of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the Carboxylic Acid: The carboxylic acid moiety is typically introduced via hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and nanotechnology.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and hydroxyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-chlorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-bromophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in this compound distinguishes it from similar compounds The fluorine atom can significantly alter the compound’s chemical reactivity, biological activity, and physical properties
Propiedades
Fórmula molecular |
C39H43FN2O11 |
|---|---|
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33-,34-,35+,36-,39+/m0/s1 |
Clave InChI |
ZUTLXLYYUSGCQH-QDTRBDONSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


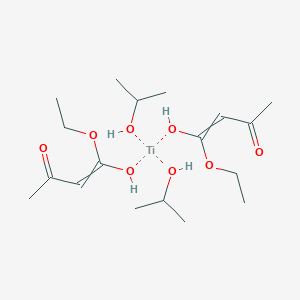


![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
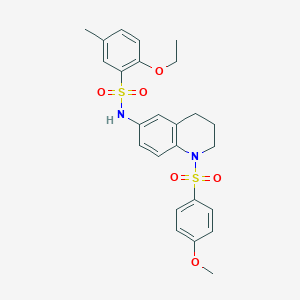
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
